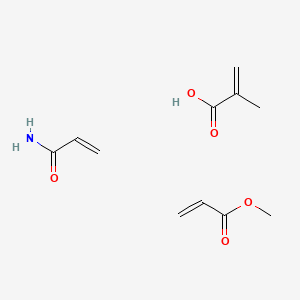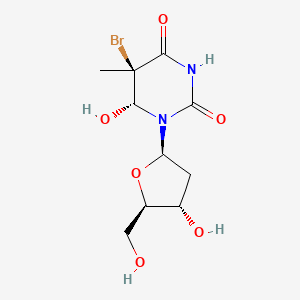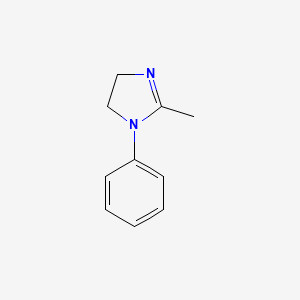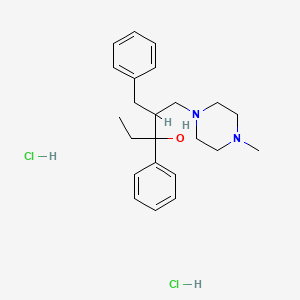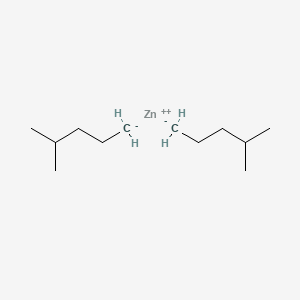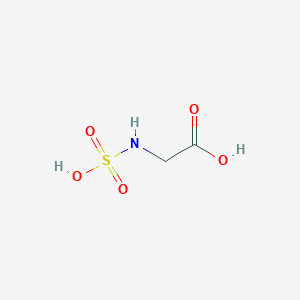
(2-Diazopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Diazopropyl)benzene is an organic compound that contains a diazo group (-N=N-) attached to a benzene ring with a propyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Diazopropyl)benzene can be synthesized through the diazotization of 2-propylaniline. The process involves the reaction of 2-propylaniline with nitrous acid, which is typically generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to prevent the decomposition of the diazonium salt intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2-Diazopropyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form azoxy compounds.
Reduction: Reduction of the diazo group can yield hydrazine derivatives.
Substitution: The diazo group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted benzene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include azoxy compounds, hydrazine derivatives, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Diazopropyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Diazopropyl)benzene involves the formation of reactive intermediates, such as carbenes or nitrenes, upon decomposition of the diazo group. These intermediates can interact with various molecular targets, leading to a range of chemical transformations. The pathways involved include insertion into C-H, O-H, and N-H bonds, as well as cyclopropanation and rearrangement reactions.
Comparison with Similar Compounds
Similar Compounds
Diisopropylbenzene: An organic compound with two isopropyl groups attached to a benzene ring.
Azobenzene: Contains a diazo group connecting two benzene rings.
Propylbenzene: A benzene ring with a single propyl group attached.
Properties
CAS No. |
52809-55-9 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-diazopropylbenzene |
InChI |
InChI=1S/C9H10N2/c1-8(11-10)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
FNYGECOQSMJECD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=[N+]=[N-])CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


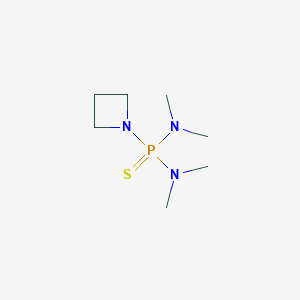

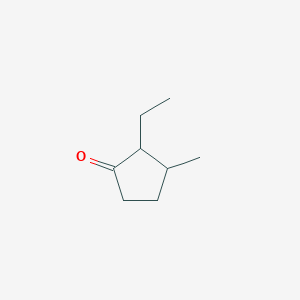

![N-[(Dimethylamino)methyl]-2-methylprop-2-enamide](/img/structure/B14656898.png)
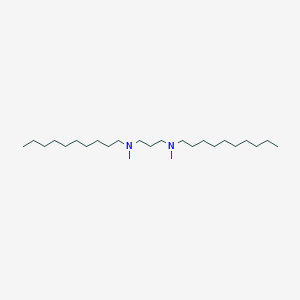
![1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea; ethanesulfonic acid](/img/structure/B14656925.png)
